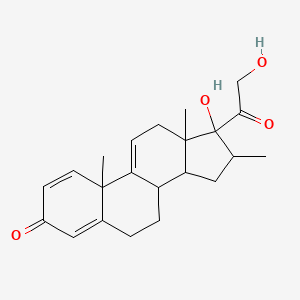
vamorolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
vamorolone is a complex organic compound with significant biological and chemical properties. It is a 21-hydroxy steroid, which plays a crucial role in various biochemical processes .
Vorbereitungsmethoden
The synthesis of vamorolone involves multiple steps. One common synthetic route includes the use of 1-bromo-4-(2-phenylpropyl)benzene and ethisterone as starting materials. The reaction is catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in the presence of triethylamine and anhydrous acetonitrile. The mixture is stirred under nitrogen at 70°C for 8 hours, followed by extraction and purification using column chromatography .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
vamorolone has numerous applications in scientific research. It is used in the study of steroid metabolism and its effects on various biological systems. In medicine, it is investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions. In the chemical industry, it serves as a precursor for synthesizing other complex molecules .
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The exact mechanism involves the activation of receptor-mediated signaling pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other 21-hydroxy steroids such as cortisol and corticosterone. Compared to these compounds, vamorolone has unique structural features that contribute to its distinct biological activities .
Eigenschaften
Molekularformel |
C22H28O4 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3 |
InChI-Schlüssel |
ZYTXTXAMMDTYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
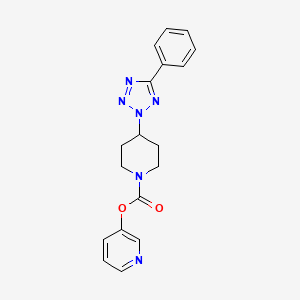
![Benzeneacetic acid, 2-[(3-chloro-4-fluorophenyl)thio]-](/img/structure/B8554252.png)
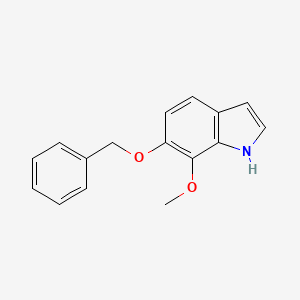
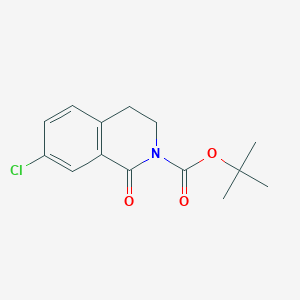
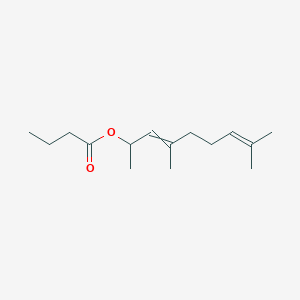

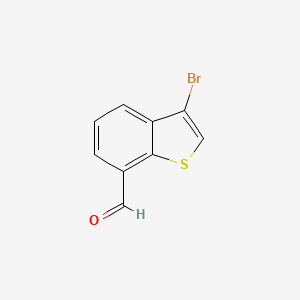
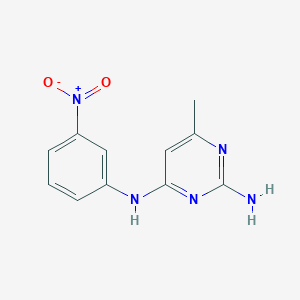
![4-amino-2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8554309.png)
![1-amino-8-fluoro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B8554318.png)
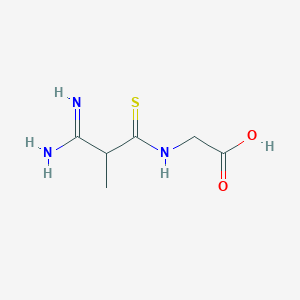
![5-{[4-(Dimethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8554329.png)
![6-Chloro-2-[[(2-fluorophenyl)methyl]thio]-4-pyrimidinamine](/img/structure/B8554338.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitroaniline](/img/structure/B8554340.png)
